molecular formula C8H12ClNO2 B569238 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride CAS No. 124739-89-5

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride

Cat. No.: B569238
CAS No.: 124739-89-5
M. Wt: 189.639
InChI Key: IPJOOEDRWYKJGF-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a propan-2-yl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with an appropriate carbonyl compound, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives.

Scientific Research Applications

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylic acid
  • 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-methanol
  • 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-thiol

Uniqueness

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules.

Properties

IUPAC Name

5-propan-2-yl-3,6-dihydrooxazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-6(2)7-3-4-10(8(9)11)12-5-7/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOOEDRWYKJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCN(OC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664753
Record name 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124739-89-5
Record name 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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